molecular formula C10H10F2N2O3 B8673440 4-(2,6-Difluoro-4-nitrophenyl)morpholine

4-(2,6-Difluoro-4-nitrophenyl)morpholine

Cat. No.: B8673440
M. Wt: 244.19 g/mol
InChI Key: ULZHNLWXQZVHLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,6-Difluoro-4-nitrophenyl)morpholine is a useful research compound. Its molecular formula is C10H10F2N2O3 and its molecular weight is 244.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10F2N2O3

Molecular Weight

244.19 g/mol

IUPAC Name

4-(2,6-difluoro-4-nitrophenyl)morpholine

InChI

InChI=1S/C10H10F2N2O3/c11-8-5-7(14(15)16)6-9(12)10(8)13-1-3-17-4-2-13/h5-6H,1-4H2

InChI Key

ULZHNLWXQZVHLN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2F)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1,2,3-trifluoro-5-nitrobenzene (3.54 g, 20.0 mmol), morpholine (2.0 mL, 23.0 mmol) and Et3N (8.5 mL, 61.0 mmol) in EtOAc (30 mL) was stirred at rt for 5 h. The mixture was concentrated in vacuo, and the residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=8:1) to give the title compound as a yellow solid (4.76 g, 98%).
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
8.5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

Morpholine (1.2 g, 14.12 mmol) was added to a stirring solution of 3,4,5-trifluoronitro benzene (1 g, 5.65 mmol) in acetonitrile (15 mL) and the reaction mixture was refluxed for 5 h. A viscous liquid was obtained upon concentration, which was then poured into crushed ice. The solid thus obtained was filtered off and dried under reduced pressure to obtain the title compound (1.2 g, 88%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
88%

Synthesis routes and methods III

Procedure details

To a solution of 1.468 g of morpholine and 3.0 mL of diisopropylethylamine in 80 mL of acetonitrile was added a solution of 5.019 g of 2,6-difluoro-4-nitrobenzene (trifluoromethane) sulfonate in 10 mL of acetonitrile. The mixture was heated to reflux for 5 hours, then cooled and concentrated in vacuo. The residue was purified on a silica gel column (3 cm tall, 10 cm diam), eluting with 25% ethyl acetate/hexanes (v/v) and then 2% acetic acid/25% ethyl acetate/hexanes to give 1.95 g of an orange oil. This was washed with 5% ethyl acetate/hexanes, and the bright yellow solids air dried, mp 91°-920° C.
Quantity
1.468 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
5.019 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

5.10 mL morpholine are dissolved in 1 mL 1-methyl-2-pyrrolidon and combined with 14.99 mL N,N-diisopropylethylamine and 1.85 mL 3,4,5-trifluoronitrobenzene. The reaction mixture is stirred for 1 h at 110° C. After cooling the reaction mixture is diluted with 70 mL water and 15 mL concentrated aqueous HCl solution are added. The precipitate formed is filtered off, with water washed and dissolved with ethyl acetate. Then the solvent is eliminated in vacuo.
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
14.99 mL
Type
reactant
Reaction Step Two
Quantity
1.85 mL
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.